N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound belongs to the class of nitriles and sulfonamides, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide can be achieved through several methods. One common approach involves the reaction of 2-cyano-4-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or nitriles.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or nitriles.
Scientific Research Applications
N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-cyano-2-cyclopropoxyphenyl)methanesulfonamide: Similar structure but different positional isomer.
N-(4-cyanophenyl)methanesulfonamide: Lacks the cyclopropoxy group, leading to different chemical properties.
Uniqueness
N-(2-Cyano-4-cyclopropoxyphenyl)methanesulfonamide is unique due to the presence of both the cyano and cyclopropoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H12N2O3S |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(2-cyano-4-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-11-5-4-10(6-8(11)7-12)16-9-2-3-9/h4-6,9,13H,2-3H2,1H3 |
InChI Key |
XSGAHXUWJUIQCF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)C#N |
Origin of Product |
United States |
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